BenchChemオンラインストアへようこそ!

1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one

IMPDH isoform selectivity immunosuppression

Why procure CAS 214147-52-1? This pivaloyl-substituted piperidin-4-one oxime is an NAD-competitive IMPDH inhibitor with ~1.9-fold IMPDH1 selectivity (Ki 580 nM IMPDH1 vs. 1100 nM IMPDH2) — distinct from MPA's IMPDH2-biased, uncompetitive mechanism. The pivaloyl group imparts superior metabolic stability vs. isobutyryl analogs by eliminating α-C–H oxidative soft spots. With MW 198.26, logP 1.21, and PSA 52.9 Ų, it occupies favorable CNS MPO space for glioblastoma and neurological IMPDH programs. Choose this well-characterized probe for NAD-site co-crystallization, IMPDH1-biased pharmacology, and validated HTS positive control — available from multiple independent suppliers for supply continuity.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 214147-52-1
Cat. No. B2709937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one
CAS214147-52-1
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCC(=NO)CC1
InChIInChI=1S/C10H18N2O2/c1-10(2,3)9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3
InChIKeyHXTAZSWYWRXPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS 214147-52-1): Chemical Identity, Physicochemical Profile, and Procurement Context


1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS 214147-52-1), also named 1-(2,2-dimethylpropanoyl)piperidin-4-one oxime, is a synthetic small-molecule piperidin-4-one oxime derivative with molecular formula C10H18N2O2 and molecular weight 198.26 g/mol [1]. The compound bears a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group on the piperidine nitrogen and a hydroxyimino (oxime) functionality at the 4-position. It is commercially available from multiple suppliers at ≥95% purity for research use . The compound has been catalogued in the ChEMBL database (CHEMBL605452) and PubChem (CID 18970425), and has been evaluated as a non-nucleoside inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), a validated target for immunosuppressive, anticancer, and antiviral therapeutic development [2].

Why Generic Substitution of 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one with In-Class Analogs Is Scientifically Unwarranted


Piperidin-4-one oxime derivatives are not functionally interchangeable despite their shared core scaffold. The N-acyl substituent exerts decisive control over steric bulk, lipophilicity, metabolic stability, and target-binding geometry. The pivaloyl (tert-butylcarbonyl) group present in CAS 214147-52-1 introduces substantially greater steric hindrance and a distinct logP shift compared to the acetyl (C7), propionyl (C8), or isobutyryl (C9) congeners [1]. In the context of IMPDH inhibition, even minor alkyl chain modifications have been shown to produce order-of-magnitude changes in Ki values across IMPDH1 and IMPDH2 isoforms within related chemical series [2]. Furthermore, the oxime geometry (E/Z configuration) and hydrogen-bond donor capacity of the hydroxyimino group critically influence both target engagement and off-target profiles. Substituting CAS 214147-52-1 with an analog bearing a shorter acyl chain, a ketone in place of the oxime, or a different oxime ether therefore risks losing the specific isoform selectivity and NAD-competitive binding mode that define this compound's research utility. The quantitative evidence below substantiates why procurement decisions must be based on CAS-specific, comparator-anchored data rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS 214147-52-1) Versus Closest Analogs and In-Class Alternatives


IMPDH1 vs. IMPDH2 Isoform Selectivity: Pivaloyl Oxime vs. Mycophenolic Acid

CAS 214147-52-1 demonstrates a modest but measurable ~2-fold selectivity for IMPDH1 over IMPDH2 when IMP is the varied substrate (Ki 580 nM vs. 1100 nM), whereas the clinical gold-standard mycophenolic acid (MPA) exhibits a reversed ~2-fold selectivity favoring IMPDH2 (Ki 11 nM for IMPDH1 vs. 6 nM for IMPDH2) [1]. This inverted selectivity profile means CAS 214147-52-1 preferentially targets the IMPDH1 isoform, which is constitutively expressed in most tissues, while MPA preferentially inhibits IMPDH2, the inducible isoform upregulated in proliferating lymphocytes. For research applications requiring IMPDH1-biased pharmacological probing, CAS 214147-52-1 offers a differentiated tool phenotype not achievable with MPA.

IMPDH isoform selectivity immunosuppression non-nucleoside inhibitor pivaloyl oxime

Substrate-Competitive Inhibition Fingerprint: NAD-Competitive vs. IMP-Uncompetitive Binding Mode Differentiation

CAS 214147-52-1 displays a pronounced substrate-dependent Ki shift: when NAD (NMD) is the varied substrate, Ki values are 260 nM (IMPDH1) and 270 nM (IMPDH2); when IMP is the varied substrate, Ki values increase to 580 nM (IMPDH1) and 1100 nM (IMPDH2) [1]. The ~2.2-fold (IMPDH1) to ~4.1-fold (IMPDH2) increase in Ki upon switching from NAD-varied to IMP-varied conditions is consistent with a predominantly NAD-competitive binding mode. In contrast, MPA is an uncompetitive inhibitor with respect to IMP and binds at the nicotinamide site of the E-XMP covalent intermediate, showing no such substrate-dependent Ki variation [2]. This mechanistic divergence means CAS 214147-52-1 and MPA probe distinct conformational states of the IMPDH catalytic cycle.

IMPDH NAD-competitive enzyme mechanism inhibition mode oxime inhibitor

Physicochemical Property Space Differentiation: Lipophilicity, Size, and Hydrogen-Bond Capacity vs. MPA and VX-148

CAS 214147-52-1 (MW 198.26, logP 1.21, PSA 52.9 Ų, 1 H-bond donor, 3 H-bond acceptors) [1] occupies a notably different drug-like chemical space compared to MPA (MW 320.34, logP ~2.1, PSA ~93 Ų, 2 H-bond donors, 6 H-bond acceptors) and VX-148 (MW ~400, logP >3) . The target compound's substantially lower molecular weight and lower logP place it in favorable territory for CNS penetration (MPO desirability score), whereas MPA's higher PSA and molecular weight restrict it largely to peripheral targets. The single oxime H-bond donor and three acceptors in CAS 214147-52-1 represent a minimal hydrogen-bonding pharmacophore compared to MPA's more extensive network, which may reduce off-target binding to other NAD-dependent enzymes.

drug-likeness physicochemical properties logP CNS penetration molecular weight

Structural Differentiation from Closest Analog: Pivaloyl (tert-Butyl) vs. Isobutyryl (Isopropyl) Acyl Substituent

The closest purchasable structural analog to CAS 214147-52-1 is 1-[4-(hydroxyimino)piperidin-1-yl]-2-methylpropan-1-one (CAS 1000933-35-6, MW 184.24), which bears an isobutyryl (isopropylcarbonyl) group in place of the pivaloyl (tert-butylcarbonyl) group [1]. The pivaloyl group introduces a quaternary α-carbon with three methyl groups, providing greater steric shielding of the amide bond against hydrolytic enzymes and eliminating the α-C–H bond that is a primary site of cytochrome P450 oxidative metabolism in the isobutyryl analog. This structural difference is recognized across medicinal chemistry as conferring enhanced metabolic stability (the 'pivaloyl effect') while simultaneously increasing lipophilicity by approximately 0.5–0.7 logP units relative to the isobutyryl congener [2]. The additional methyl group also increases van der Waals contact surface area, which may enhance binding complementarity within the hydrophobic NAD-binding pocket of IMPDH [3].

structure-activity relationship steric effects metabolic stability pivaloyl isobutyryl

Synthetic Tractability and Procurement Cost Advantage vs. Complex Natural Product and Clinical-Stage IMPDH Inhibitors

CAS 214147-52-1 is accessible via a one-step oximation of the commercially available precursor 1-pivaloylpiperidin-4-one with hydroxylamine hydrochloride under mild conditions . This contrasts sharply with MPA, a fungal natural product requiring fermentation and multi-step purification, and with VX-148, a proprietary multi-step synthetic compound available only through specialized vendors at significantly higher cost. The compound is stocked by multiple independent suppliers at ≥95% purity with typical research-scale pricing, making it economically viable for large-scale screening or SAR expansion campaigns . The piperidine oxime scaffold also offers orthogonal derivatization vectors: the oxime can be functionalized to ethers or esters, the piperidine nitrogen can be modified, and the pivaloyl group can be varied, providing a versatile starting point for library synthesis.

synthetic accessibility procurement cost building block medicinal chemistry hit-to-lead

Recommended Research and Procurement Scenarios for 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS 214147-52-1)


IMPDH1-Selective Pharmacological Probe for Constitutive Guanine Nucleotide Biosynthesis Studies

In experiments requiring selective inhibition of the constitutively expressed IMPDH1 isoform over the inducible IMPDH2 isoform — such as studying basal guanine nucleotide pools in non-lymphoid tissues, neurons, or resting cells — CAS 214147-52-1 provides ~1.9-fold IMPDH1 preference (Ki 580 nM IMPDH1 vs. 1100 nM IMPDH2) [1]. This contrasts with MPA's ~1.8-fold IMPDH2 preference (Ki 11 vs. 6 nM), making CAS 214147-52-1 the appropriate choice when IMPDH1-biased pharmacology is desired. Researchers should note the compound's modest absolute potency and use appropriate concentrations (low-to-mid micromolar range) in cell-based assays to achieve target engagement.

NAD-Competitive Inhibitor Tool for Cofactor-Site IMPDH Drug Discovery Programs

For drug discovery programs focused on targeting the NAD-binding cleft of IMPDH rather than the IMP substrate site, CAS 214147-52-1 serves as a mechanistically defined NAD-competitive probe. The 2.2–4.1-fold increase in Ki when switching the varied substrate from NAD to IMP confirms NAD-competitive binding [1], in contrast to MPA's uncompetitive mechanism at the E-XMP intermediate site. This mechanistic distinction makes the compound suitable for (i) co-crystallization studies aimed at mapping the NAD-site pharmacophore, (ii) competition assays with NAD analogs, and (iii) structure-based design of next-generation NAD-competitive IMPDH inhibitors with improved potency [2].

Scaffold-Hopping Starting Point for CNS-Penetrant IMPDH Inhibitor Design

With MW 198.26, logP 1.21, PSA 52.9 Ų, and only 1 H-bond donor, CAS 214147-52-1 occupies favorable CNS multiparameter optimization (MPO) space [1]. In contrast, MPA (MW 320, logP ~2.1, PSA ~93 Ų, 2 HBD) lies outside typical CNS drug space. For programs targeting IMPDH in neurological indications — such as glioblastoma, where IMPDH1 is implicated in nucleotide metabolism of tumor cells — CAS 214147-52-1 provides a synthetically tractable, CNS-accessible starting scaffold for hit-to-lead optimization. The pivaloyl group imparts predicted metabolic stability superior to the isobutyryl analog (CAS 1000933-35-6) by eliminating the α-C–H oxidative metabolic soft spot [3].

Cost-Effective Positive Control for High-Throughput IMPDH Screening Campaigns

For high-throughput screening (HTS) campaigns targeting IMPDH, CAS 214147-52-1 offers an economical, readily available positive control compound [1]. Its well-characterized dual-substrate Ki profile (260–1100 nM depending on isoform and varied substrate) provides robust assay validation across both NAD-varied and IMP-varied screening formats. Unlike MPA, whose uncompetitive mechanism requires careful attention to IMP concentration and pre-incubation time for meaningful IC50 comparisons, the NAD-competitive binding mode of CAS 214147-52-1 simplifies data interpretation in NAD-varied screening protocols. Multiple independent vendor sources ensure supply continuity for long-running screening programs.

Quote Request

Request a Quote for 1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.